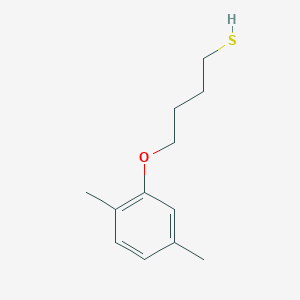
Cyclopentyl (3,5-difluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl (3,5-difluorophenyl)methanol is a chemical compound characterized by a cyclopentyl group attached to a 3,5-difluorophenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-difluorobenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclopentylation: The resulting alcohol is then reacted with cyclopentyl bromide or cyclopentyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the cyclopentyl ether derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, particularly at the difluorophenyl ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl ring, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO3, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, 0°C to room temperature.
Substitution: Strong nucleophiles like sodium hydride (NaH), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Cyclopentyl (3,5-difluorophenyl)methanone.
Reduction: Cyclopentyl (3,5-difluorophenyl)methane.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopentyl (3,5-difluorophenyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Cyclopentyl (3,5-difluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific application.
類似化合物との比較
Cyclopentyl (3,5-difluorophenyl)methanol is unique due to its combination of a cyclopentyl group and a difluorophenyl ring. Similar compounds include:
Cyclopentyl phenylmethanol
Cyclopentyl (3-fluorophenyl)methanol
Cyclopentyl (4-fluorophenyl)methanol
These compounds differ in the position and number of fluorine atoms on the phenyl ring, which can significantly affect their reactivity and biological activity.
特性
IUPAC Name |
cyclopentyl-(3,5-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEAMUBUGYGVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B7844788.png)


![2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844802.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)


